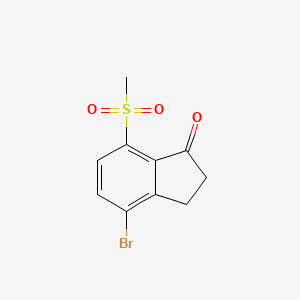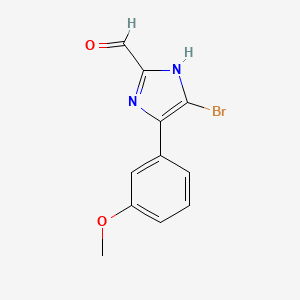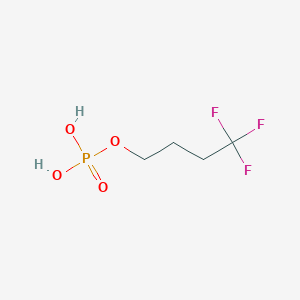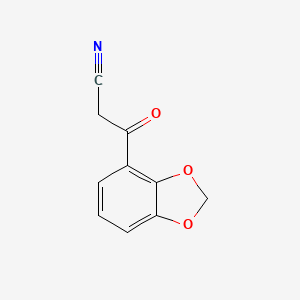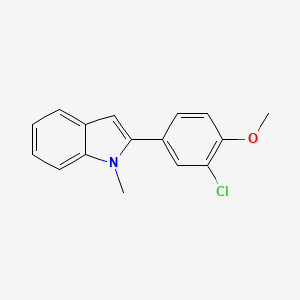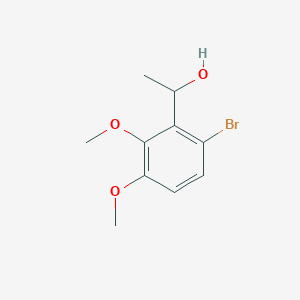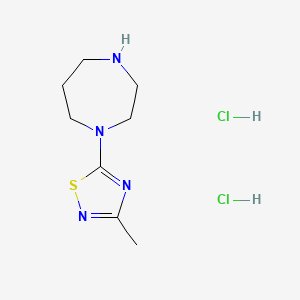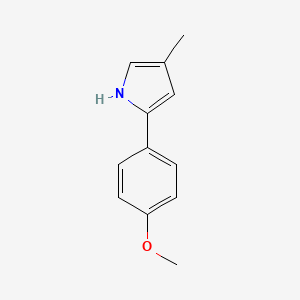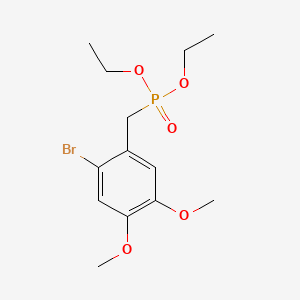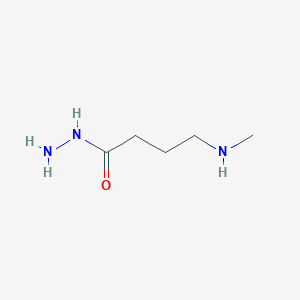![molecular formula C20H26N2O2 B13700770 (S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide is a chiral compound with significant potential in various scientific fields Its structure consists of an amino group, a benzyloxy-substituted phenyl ring, and a diethylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the protected intermediate with diethylpropanamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the amide group results in the formation of amines .
Applications De Recherche Scientifique
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid: Another compound with a benzyloxy-substituted phenyl ring.
N-[4-(benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl moiety but differs in the rest of the structure.
Uniqueness
(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C20H26N2O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-amino-N,N-diethyl-3-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O2/c1-3-22(4-2)20(23)19(21)14-16-10-12-18(13-11-16)24-15-17-8-6-5-7-9-17/h5-13,19H,3-4,14-15,21H2,1-2H3 |
Clé InChI |
NPIFUXHKAANBAQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


